3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxamide group, and two methyl-substituted benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the intermediate, which is then cyclized to produce the benzofuran ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Microreactor systems can be employed to control reaction kinetics and enhance selectivity . These methods allow for the scalable production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the carboxamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran ring and carboxamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar structure but lacks the benzofuran ring, making it less complex.
4-Methylbenzoylpropionic acid: Another related compound, which has a simpler structure and different functional groups.
Uniqueness
3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran ring with a carboxamide group and methyl-substituted benzene rings. This structure provides a versatile scaffold for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-7-11-17(12-8-15)23(27)26-21-19-5-3-4-6-20(19)29-22(21)24(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQTFZWPFHEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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